N'-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide
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Overview
Description
N’-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
The primary targets of N’-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins. The downstream effect of this is a reduction in inflammation, as prostaglandins are key mediators of this process.
Result of Action
The result of the compound’s action is a significant reduction in inflammation. It has been shown to have potent anti-inflammatory activity, with compounds demonstrating excellent COX-2 selectivity index (SI) values and significant inhibition of albumin denaturation .
Preparation Methods
The synthesis of N’-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide typically involves the reaction of 4-fluorobenzo[d]thiazole with 5,6-dihydro-1,4-dioxine-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO) . The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N’-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
N’-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its biological activities, it is being studied for its potential use in treating infections and cancer.
Comparison with Similar Compounds
N’-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide can be compared with other benzothiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
These compounds share a common benzothiazole core but differ in their substituents and specific biological activities, highlighting the unique properties of N’-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide.
Properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3S/c13-7-2-1-3-9-10(7)14-12(20-9)16-15-11(17)8-6-18-4-5-19-8/h1-3,6H,4-5H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJANWWKIDMVJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NNC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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